molecular formula C22H19N7O B10757581 3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One

3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One

Cat. No.: B10757581
M. Wt: 397.4 g/mol
InChI Key: GLTRPHMPCVLOJS-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, such as oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

    • Research on this compound is limited, but its potential applications span several fields:

        Chemistry: As a building block for more complex molecules.

        Biology: Investigating its interactions with biological targets.

        Medicine: Assessing its pharmacological properties.

        Industry: Potential use in materials science or catalysis.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or similar compounds with the exact structure.
    • Researchers may need to explore related benzimidazoles or pyridine-containing molecules for comparative studies.

    Properties

    Molecular Formula

    C22H19N7O

    Molecular Weight

    397.4 g/mol

    IUPAC Name

    3-(6-imidazol-1-yl-4-methyl-1H-benzimidazol-2-yl)-4-(pyridin-2-ylmethylamino)-1H-pyridin-2-one

    InChI

    InChI=1S/C22H19N7O/c1-14-10-16(29-9-8-23-13-29)11-18-20(14)28-21(27-18)19-17(5-7-25-22(19)30)26-12-15-4-2-3-6-24-15/h2-11,13H,12H2,1H3,(H,27,28)(H2,25,26,30)

    InChI Key

    GLTRPHMPCVLOJS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC4=CC=CC=N4)N5C=CN=C5

    Origin of Product

    United States

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